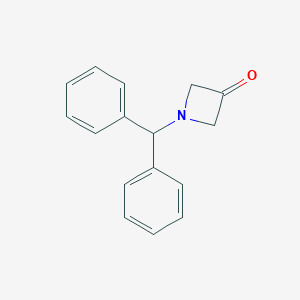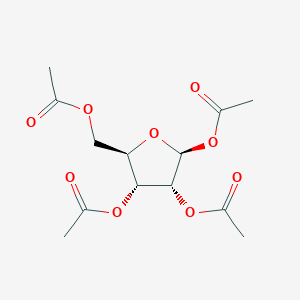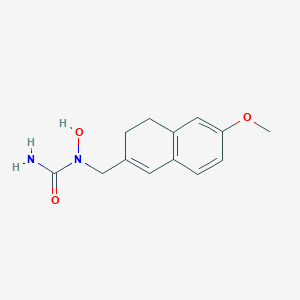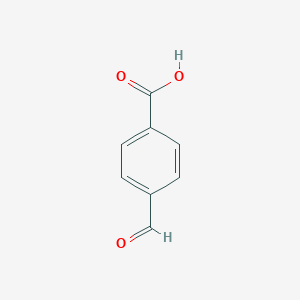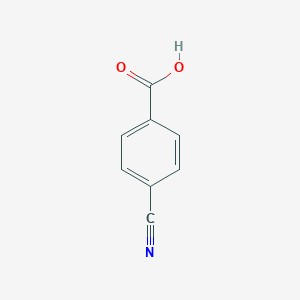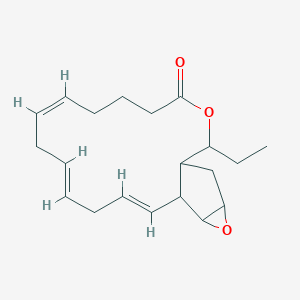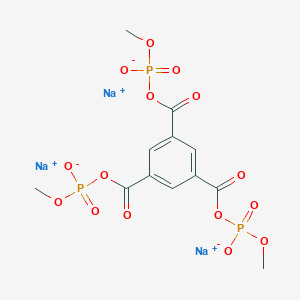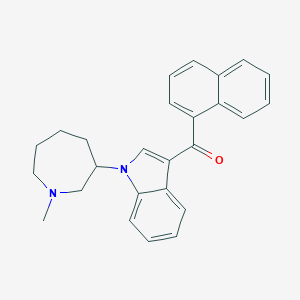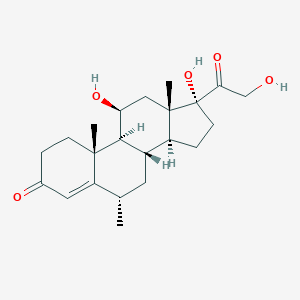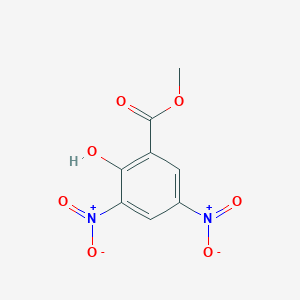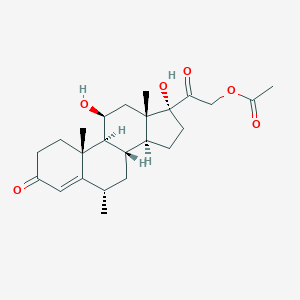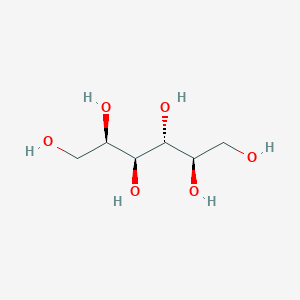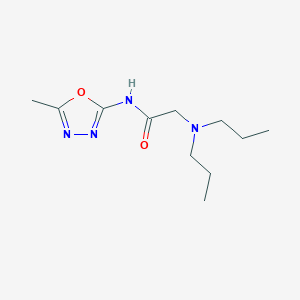
2-(Dipropylamino)-N-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dipropylamino)-N-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide, also known as DPA-714, is a selective ligand for the translocator protein (TSPO). TSPO is a mitochondrial protein that is involved in many cellular functions, including cholesterol transport, steroidogenesis, and apoptosis. DPA-714 has been extensively studied for its potential applications in scientific research, particularly in the field of neuroinflammation.
Mécanisme D'action
2-(Dipropylamino)-N-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide binds to TSPO with high affinity and specificity. TSPO is expressed in many tissues, including the brain, and is involved in the transport of cholesterol and other lipids across the mitochondrial membrane. In addition, TSPO is upregulated in activated microglia and astrocytes in the brain in response to injury or inflammation. 2-(Dipropylamino)-N-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide has been shown to inhibit the production of pro-inflammatory cytokines by activated microglia and astrocytes, suggesting that it may have anti-inflammatory properties.
Effets Biochimiques Et Physiologiques
2-(Dipropylamino)-N-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide has been shown to have a number of biochemical and physiological effects, particularly in the context of neuroinflammation. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), by activated microglia and astrocytes. In addition, 2-(Dipropylamino)-N-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide has been shown to reduce the activation of nuclear factor-κB (NF-κB), a transcription factor that plays a key role in the regulation of inflammatory gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(Dipropylamino)-N-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide in scientific research is its high affinity and specificity for TSPO. This makes it a useful tool for imaging and quantifying neuroinflammation in vivo using PET. In addition, 2-(Dipropylamino)-N-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide has been shown to have anti-inflammatory properties, which may be useful in the development of new treatments for neuroinflammatory diseases.
One of the limitations of using 2-(Dipropylamino)-N-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide in lab experiments is its cost. 2-(Dipropylamino)-N-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide is a relatively expensive compound, which may limit its use in some research settings. In addition, 2-(Dipropylamino)-N-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide has a relatively short half-life in vivo, which may limit its usefulness in longitudinal studies.
Orientations Futures
There are many potential future directions for research involving 2-(Dipropylamino)-N-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide. One area of interest is the development of new TSPO ligands with improved pharmacokinetic properties, such as longer half-life and higher brain penetration. In addition, there is growing interest in the use of TSPO ligands for the treatment of neuroinflammatory diseases, such as multiple sclerosis and Alzheimer's disease. Finally, there is potential for the use of TSPO ligands in the development of new imaging techniques for the diagnosis and monitoring of neuroinflammatory diseases.
Méthodes De Synthèse
2-(Dipropylamino)-N-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide can be synthesized using a multi-step process that involves several chemical reactions. The starting material is 5-methyl-1,3,4-oxadiazol-2-amine, which is reacted with 2-bromoacetyl bromide to form 2-bromo-N-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide. This intermediate is then reacted with dipropylamine to yield 2-(Dipropylamino)-N-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide.
Applications De Recherche Scientifique
2-(Dipropylamino)-N-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide has been used in a wide range of scientific research applications, particularly in the field of neuroinflammation. It has been shown to bind specifically to TSPO, which is upregulated in activated microglia and astrocytes in the brain. This makes 2-(Dipropylamino)-N-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide a useful tool for imaging and quantifying neuroinflammation in vivo using positron emission tomography (PET).
Propriétés
Numéro CAS |
147396-46-1 |
|---|---|
Nom du produit |
2-(Dipropylamino)-N-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide |
Formule moléculaire |
C11H20N4O2 |
Poids moléculaire |
240.3 g/mol |
Nom IUPAC |
2-(dipropylamino)-N-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide |
InChI |
InChI=1S/C11H20N4O2/c1-4-6-15(7-5-2)8-10(16)12-11-14-13-9(3)17-11/h4-8H2,1-3H3,(H,12,14,16) |
Clé InChI |
XYPPATVNMYDYCK-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)CC(=O)NC1=NN=C(O1)C |
SMILES canonique |
CCCN(CCC)CC(=O)NC1=NN=C(O1)C |
Autres numéros CAS |
147396-46-1 |
Synonymes |
Acetamide, 2-(dipropylamino)-N-(5-methyl-1,3,4-oxadiazol-2-yl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



